molecular formula C10H11FN4 B1393996 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline CAS No. 1276538-16-9

4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline

Cat. No. B1393996
M. Wt: 206.22 g/mol
InChI Key: XJVFPQFPRSBRLW-UHFFFAOYSA-N
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Description

The compound “4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline” belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aminobenzene moiety.


Molecular Structure Analysis

The molecular structure of “4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline” would likely include a benzene ring substituted with an amino group (aniline), a fluorine atom, and a 1H-1,2,3-triazole ring with an ethyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline” are not available, similar 1H-1,2,3-triazole compounds have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and X-Ray Characterization : A study reported the synthesis and characterization of triazole derivatives, focusing on interactions like π-hole tetrel bonding, using methods such as Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
  • Microwave-Assisted Synthesis : Another research presented microwave-assisted synthesis of triazole-thione derivatives, emphasizing their structure determination using spectroscopic methods and in vivo analgesic potential (Zaheer et al., 2021).
  • Efficient Synthesis Techniques : A study discussed the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting techniques for creating novel bicyclic gem-difluorinated compounds (Peng & Zhu, 2003).

Chemical Properties and Applications

  • Antimicrobial Activity : Research has shown that certain 1,2,3-triazole derivatives exhibit antimicrobial activity, with synthesized compounds undergoing screening against various pathogenic strains (Holla et al., 2005).
  • Structural Characterization : A study focused on the structural characterization of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, providing insights into their molecular structure (Kariuki et al., 2021).
  • Corrosion Inhibition : Triazole derivatives have been investigated as ecological corrosion inhibitors, displaying high efficiency and bonding interactions with metal surfaces (Nahlé et al., 2021).

Advanced Synthesis and Applications

  • Herbicide Synthesis : A study outlined an efficient method for synthesizing the herbicide carfentrazone-ethyl, employing a Heck reaction and showcasing the utility of triazoles in agricultural chemistry (Fan et al., 2015).
  • Biological Activities Assessment : Research into thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives highlighted their antibacterial and antifungal activities, demonstrating the bioactive potential of triazole-containing compounds (Abdel‐Wadood et al., 2014).
  • Luminescence Sensing : Lanthanide metal–organic frameworks based on 1,2,3-triazole-containing tricarboxylic acid ligands have been synthesized for luminescence sensing of metal ions and nitroaromatic compounds, indicating the application in sensing technologies (Wang et al., 2016).

Future Directions

The future directions for research on “4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline” and similar compounds could involve further exploration of their potential as inhibitors of various enzymes, such as carbonic anhydrase-II .

properties

IUPAC Name

4-(4-ethyltriazol-1-yl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-2-7-6-15(14-13-7)8-3-4-10(12)9(11)5-8/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVFPQFPRSBRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(N=N1)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline
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4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline
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4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline
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4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline
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4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline
Reactant of Route 6
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4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline

Citations

For This Compound
1
Citations
A Kolarovic, M Schnürch… - The Journal of Organic …, 2011 - ACS Publications
A tandem catalysis protocol based on decarboxylative coupling of alkynoic acids and 1,3-dipolar cycloaddition of azides enables a highly efficient synthesis of a variety of functionalized …
Number of citations: 133 pubs.acs.org

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